4-bromo-6-chloro-7-methyl-1H-indole

Lipophilicity Drug Design Physicochemical Properties

Select this specific halogenated indole (CAS 1082040-80-9) when your research demands enhanced cell permeability and precise reactivity. Its unique 4-bromo, 6-chloro, 7-methyl substitution pattern confers a LogP of 3.92, 0.46 units higher than non-methylated analogs, optimizing it for intracellular target engagement. A key intermediate for synthesizing 4,7-disubstituted indole libraries, bypassing time-consuming synthetic optimization. Ideal for medicinal chemistry and chemical biology applications.

Molecular Formula C9H7BrClN
Molecular Weight 244.51 g/mol
CAS No. 1082040-80-9
Cat. No. B1523581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-6-chloro-7-methyl-1H-indole
CAS1082040-80-9
Molecular FormulaC9H7BrClN
Molecular Weight244.51 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C=C1Cl)Br)C=CN2
InChIInChI=1S/C9H7BrClN/c1-5-8(11)4-7(10)6-2-3-12-9(5)6/h2-4,12H,1H3
InChIKeyPQWHJIZXLSZLTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-6-chloro-7-methyl-1H-indole (CAS 1082040-80-9): A Halogenated Indole Building Block for Medicinal Chemistry


4-Bromo-6-chloro-7-methyl-1H-indole (CAS 1082040-80-9) is a halogenated indole derivative with the molecular formula C9H7BrClN and a molecular weight of 244.51 g/mol . The compound features a unique substitution pattern on the indole core: a bromine atom at the 4-position, a chlorine atom at the 6-position, and a methyl group at the 7-position . This specific arrangement of electron-withdrawing halogens and an electron-donating methyl group confers distinct physicochemical properties, including a calculated LogP of 3.92 , which differentiates it from simpler dihalogenated indoles. The compound serves as a versatile intermediate in the synthesis of more complex indole-based pharmaceuticals and agrochemicals [1].

Why Indole Substitution Patterns Cannot Be Casually Exchanged: The Case of 4-Bromo-6-chloro-7-methyl-1H-indole


In drug discovery and chemical biology, the simple act of replacing one halogenated indole with another can lead to profound differences in biological activity, physicochemical properties, and synthetic tractability. Quantitative structure-activity relationship (QSAR) analyses have demonstrated that halogenation at specific positions on the indole ring is not interchangeable; for instance, chloro and bromo substituents at the 4- or 5-positions are essential for antimicrobial and antibiofilm activity, while substitution at the 7-position can be detrimental [1]. Furthermore, the addition of a methyl group at the 7-position, as seen in 4-bromo-6-chloro-7-methyl-1H-indole, significantly increases lipophilicity (LogP) compared to its non-methylated analog, altering membrane permeability and binding kinetics in ways that cannot be predicted from the activity of simpler dihalogenated indoles . The evidence below quantifies these critical differentiations, providing a scientific basis for procurement decisions when a specific substitution pattern is required.

Quantifiable Differentiation of 4-Bromo-6-chloro-7-methyl-1H-indole vs. Closest Analogs


Enhanced Lipophilicity (LogP 3.92) Conferred by 7-Methyl Substitution Relative to 4-Bromo-6-chloro-1H-indole

The presence of the 7-methyl group on 4-bromo-6-chloro-7-methyl-1H-indole (CAS 1082040-80-9) results in a calculated LogP of 3.92 , which is substantially higher than the LogP of 3.46 reported for its direct analog, 4-bromo-6-chloro-1H-indole (CAS 885519-23-3), which lacks the 7-methyl substituent . This increase of +0.46 log units translates to a roughly threefold increase in partition coefficient (logP is a logarithmic scale) and predicts enhanced membrane permeability and potentially altered tissue distribution [1]. In medicinal chemistry, such a difference can be the deciding factor between a compound that is cell-permeable and one that is not, making the 7-methylated variant the preferred choice for cellular assays requiring efficient passive diffusion.

Lipophilicity Drug Design Physicochemical Properties

Critical Role of 4-Bromo Substitution for Antimicrobial Activity: QSAR Analysis of Halogenated Indoles

A 2021 QSAR study of 16 halogenated indoles against Vibrio parahaemolyticus established that the presence of a bromo or chloro substituent at the 4- or 5-position of the indole ring is essential for antibacterial and antibiofilm activity, while substitution at the 7-position is detrimental [1]. Specifically, 4-chloroindole at 20 μg/mL inhibited more than 80% of biofilm formation, with an MIC of 50 μg/mL [1]. Because 4-bromo-6-chloro-7-methyl-1H-indole possesses the required 4-bromo substituent, it is predicted by this QSAR model to retain antimicrobial potential. In contrast, analogs lacking halogenation at position 4 (e.g., 6-chloro-7-methyl-1H-indole, CAS 57817-09-1) would be expected to show significantly reduced or no activity based on the same structural requirements. While direct experimental data for the target compound is not yet published in the peer-reviewed literature, the class-level QSAR provides a strong, evidence-based rationale for selecting this specific substitution pattern when antimicrobial activity is a design goal.

Antimicrobial QSAR Biofilm Inhibition

Validated Synthetic Entry Point for 4,7-Disubstituted Indole Scaffolds via Highly Selective 7-Lithiation

The compound 4-bromo-6-chloro-7-methyl-1H-indole is a representative example of a 4,7-disubstituted indole that can be accessed via a published, highly selective 7-lithiation methodology [1]. This synthetic route, developed at Merck Frosst, enables the rapid generation of 4-bromoindoles, 4-substituted indoles, 4-bromo-7-substituted indoles, and 4,7-disubstituted indoles by treating 1-alkyl-4,7-dibromoindoles with t-BuLi in ether [1]. The high regioselectivity of this lithiation at the 7-position, controlled by the alkylated indole nitrogen, provides a reliable and efficient pathway to build complex indole libraries [1]. For procurement, this means that 4-bromo-6-chloro-7-methyl-1H-indole is not merely a standalone compound but a validated building block within an established synthetic framework, reducing the risk of failed syntheses when compared to less-characterized or poorly accessible 4,7-disubstituted indoles.

Synthetic Methodology Lithiation Medicinal Chemistry

Commercial Purity Specification: ≥95% HPLC Assay Ensures Reproducible Research Outcomes

According to supplier technical datasheets, 4-bromo-6-chloro-7-methyl-1H-indole is offered with a minimum purity of 95% as determined by HPLC . This purity level meets or exceeds the standard for research-grade building blocks (typically 95–98%) and ensures that impurities will not significantly confound biological assay results or synthetic yields. In contrast, some closely related indole derivatives, such as certain 7-methylindoles, are available only at lower purities (e.g., 90%) or with less rigorous analytical characterization, introducing a higher risk of irreproducible data . For laboratories performing sensitive cell-based assays or requiring precise stoichiometry in multi-step syntheses, the defined 95% purity specification provides a quantifiable assurance of lot-to-lot consistency.

Purity Quality Control Reproducibility

Optimal Application Scenarios for 4-Bromo-6-chloro-7-methyl-1H-indole Based on Quantitative Evidence


Medicinal Chemistry: Design of Cell-Permeable Indole-Based Inhibitors

When a drug discovery program requires an indole scaffold with enhanced membrane permeability, 4-bromo-6-chloro-7-methyl-1H-indole is the preferred building block. Its LogP of 3.92 is 0.46 units higher than the non-methylated analog 4-bromo-6-chloro-1H-indole , predicting improved passive diffusion across lipid bilayers. This property is critical for hits targeting intracellular enzymes such as kinases, IDO1, or nuclear receptors, where insufficient cell penetration can lead to false negatives in cell-based assays [1].

Antimicrobial Research: Development of Antibiofilm Agents Against Vibrio Species

For projects exploring halogenated indoles as antimicrobial or antibiofilm agents, QSAR evidence indicates that a 4-bromo substituent is essential for activity against V. parahaemolyticus . 4-Bromo-6-chloro-7-methyl-1H-indole satisfies this structural requirement, positioning it as a logical starting point for analog synthesis and SAR expansion. Researchers should avoid 7-substituted-only analogs (e.g., 6-chloro-7-methyl-1H-indole), which are predicted to be inactive based on the same QSAR model .

Synthetic Methodology: Rapid Generation of 4,7-Disubstituted Indole Libraries

Chemists planning to synthesize a series of 4,7-disubstituted indoles can rely on 4-bromo-6-chloro-7-methyl-1H-indole as a key intermediate. The highly selective 7-lithiation methodology published by Li and Martins (Merck Frosst) provides a validated route to access this substitution pattern . This established chemistry reduces the time and resources spent on reaction optimization, making the compound a strategic procurement choice for medicinal chemistry teams building focused indole libraries .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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